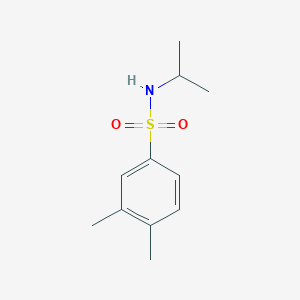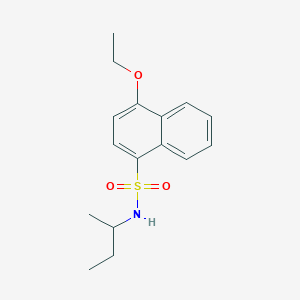
N-isopropyl-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3,4-dimethylbenzenesulfonamide (NDMBS) is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-isopropyl-3,4-dimethylbenzenesulfonamide is based on its ability to bind to the active site of enzymes and inhibit their activity. It acts as a competitive inhibitor of enzymes that require sulfonamide groups for their activity. N-isopropyl-3,4-dimethylbenzenesulfonamide has also been shown to bind to proteins and modulate their function by altering their conformation.
Biochemical and Physiological Effects
N-isopropyl-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance in the body. N-isopropyl-3,4-dimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and has a high purity and yield. However, N-isopropyl-3,4-dimethylbenzenesulfonamide has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments and limit its potential applications.
Zukünftige Richtungen
There are several future directions for the use of N-isopropyl-3,4-dimethylbenzenesulfonamide in scientific research. One potential direction is the development of N-isopropyl-3,4-dimethylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the role of N-isopropyl-3,4-dimethylbenzenesulfonamide in modulating protein-ligand interactions and its potential applications in drug discovery. Additionally, the use of N-isopropyl-3,4-dimethylbenzenesulfonamide in enzyme inhibition studies and its potential applications in biotechnology and industrial processes can also be explored.
Conclusion
In conclusion, N-isopropyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has shown potential applications in various scientific research fields. Its simple and efficient synthesis method, mechanism of action, and biochemical and physiological effects make it a promising tool compound for investigating enzyme inhibition, protein-ligand interactions, and potential drug candidates. The advantages and limitations of N-isopropyl-3,4-dimethylbenzenesulfonamide for lab experiments and the future directions for its use in scientific research highlight its potential for further development and exploration.
Synthesemethoden
N-isopropyl-3,4-dimethylbenzenesulfonamide is synthesized using a simple and efficient method. The starting materials for the synthesis are 3,4-dimethylbenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity after filtration and washing with a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-3,4-dimethylbenzenesulfonamide has shown potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been used as a tool compound to investigate the role of sulfonamides in enzyme inhibition and protein-ligand interactions. N-isopropyl-3,4-dimethylbenzenesulfonamide has also been used as a potential drug candidate for the treatment of cancer and other diseases.
Eigenschaften
Produktname |
N-isopropyl-3,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
3,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3 |
InChI-Schlüssel |
ROTAERNFXRHOEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















